2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine
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Overview
Description
2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound that contains sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst to form the dithiepine ring . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine
- 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
- 3,7-Diphenyl-5,6-dihydro-4H-1,2-diazepine
Uniqueness
2,3-Diphenyl-6,7-dihydro-5H-1,4-dithiepine is unique due to its sulfur-containing ring structure, which imparts distinct chemical reactivity and potential biological activity compared to its nitrogen or oxygen-containing analogs . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89333-30-2 |
---|---|
Molecular Formula |
C17H16S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,3-diphenyl-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C17H16S2/c1-3-8-14(9-4-1)16-17(19-13-7-12-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
XXJVKSWOPPWUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(SC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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